molecular formula C15H21N3 B2869268 4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile CAS No. 1184258-29-4

4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile

Cat. No.: B2869268
CAS No.: 1184258-29-4
M. Wt: 243.354
InChI Key: QDEDVIUCRHRQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile is a benzonitrile derivative featuring a piperidine ring substituted with an ethylamino-methyl group at the para position.

Properties

IUPAC Name

4-[[ethyl(piperidin-4-yl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-2-18(15-7-9-17-10-8-15)12-14-5-3-13(11-16)4-6-14/h3-6,15,17H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEDVIUCRHRQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)C#N)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Benzonitrile Group: The benzonitrile group is introduced via nucleophilic substitution reactions.

    Introduction of the Ethylamine Moiety: The ethylamine group is added through reductive amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, modulating their activity. The benzonitrile group can participate in binding interactions, enhancing the compound’s affinity for its targets. The ethylamine moiety may contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of benzonitrile derivatives are highly influenced by substituents on the piperidine ring and the aromatic core. Key analogs and their attributes are summarized below:

Table 1: Structural and Functional Comparison of Selected Benzonitrile Derivatives
Compound Name Molecular Formula Key Substituents Biological Relevance Reference
4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile (Target) C15H21N3 Ethyl-piperidin-4-yl-amino-methyl Hypothesized enzyme/receptor modulation
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile HCl C14H20ClN3 Methyl-piperidin-4-yl-amino-methyl Medical intermediate (e.g., kinase inhibitors)
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile C17H23N3 Bis-piperidinyl Antitumor and antimalarial precursor
4-({4-[(4-Methoxy-2-pyridinyl)amino]piperidin-1-yl}carbonyl)benzonitrile C19H20N4O2 Methoxypyridinyl-piperidinyl-carbonyl Nitric oxide synthase (NOS) inhibition
4-(4-Hydroxypiperidin-4-yl)benzonitrile C12H14N2O 4-Hydroxy-piperidin-4-yl Research compound (solubility studies)
Key Observations:

The hydroxyl group in 4-(4-hydroxypiperidin-4-yl)benzonitrile improves solubility due to hydrogen bonding, making it favorable for in vitro assays .

Bis-piperidinyl analogs (C17H23N3) serve as precursors for 3-aminopyrazole derivatives with antitumor activity, highlighting the importance of piperidine ring geometry in drug design .

Synthetic Routes :

  • Analogs like 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile are synthesized via nucleophilic aromatic substitution or condensation reactions (e.g., refluxing piperidine derivatives with fluorobenzonitrile) .
  • The target compound likely follows similar alkylation or amination strategies, substituting ethylamine for methylamine in the piperidine functionalization step .

Pharmacological and Physicochemical Data

Table 2: Physicochemical and Pharmacological Profiles
Compound Molecular Weight (g/mol) LogP* (Predicted) Key Activity Notes
Target Compound 243.35 ~2.8 Not directly reported Higher lipophilicity vs. methyl analog
Methyl Analog (HCl salt) 273.79 ~1.9 Intermediate for kinase inhibitors Enhanced solubility due to HCl salt
Methoxypyridinyl Derivative 336.40 ~3.2 NOS inhibition (IC50: <1 µM) Enzyme selectivity varies by isoform
Bis-piperidinyl Analog 277.39 ~3.5 Antitumor precursor Crystal packing dominated by van der Waals forces

*LogP values estimated using fragment-based methods.

Key Research Findings

Enzyme Inhibition :

  • The methoxypyridinyl derivative (C19H20N4O2) demonstrates sub-micromolar inhibition of nitric oxide synthase, a critical enzyme in vasodilation and inflammation .
  • Piperidine-containing analogs are often explored for their ability to modulate ABCG2 transporters, impacting drug resistance in cancer therapy .

Structural Insights :

  • X-ray crystallography of 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile reveals chair conformations in both piperidine rings, optimizing steric compatibility with target proteins .

Biological Activity

4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile is a chemical compound characterized by the presence of a piperidine ring, a benzonitrile group, and an ethylamine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

Chemical Structure and Properties

The molecular structure of 4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile can be represented as follows:

C14H18N3\text{C}_{14}\text{H}_{18}\text{N}_3

This compound features:

  • A piperidine ring , which is often associated with pharmacological activity.
  • A benzonitrile group , which may enhance binding interactions with biological targets.
  • An ethylamine moiety , potentially influencing pharmacokinetic properties.

The biological activity of 4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile likely involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may modulate receptor activity, while the benzonitrile group can facilitate binding interactions. The ethylamine moiety may contribute to the overall pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Activity

Research indicates that compounds similar to 4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile exhibit a range of biological activities:

  • Antibacterial Activity : Certain piperidine derivatives have demonstrated broad-spectrum antibacterial properties. For instance, studies on related compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria with low micromolar minimal inhibitory concentrations (MICs) .
  • Anticancer Potential : The structural motifs present in this compound suggest potential activity against various cancer cell lines. Compounds with similar piperidine structures have been investigated for their ability to inhibit tyrosine kinases, which are critical in cancer progression .
  • Neurological Effects : Given the presence of the piperidine moiety, there is potential for neuropharmacological applications. Piperidine derivatives have been explored for their roles as muscarinic receptor modulators, which could influence cognitive functions and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine-containing compounds:

Study ReferenceCompound StudiedBiological ActivityKey Findings
2-piperidin-4-yl-benzimidazolesAntibacterialEffective against clinical strains with low MICs
Diaminothiazole derivativesAntiparasiticPotent against Trypanosoma brucei in vitro
Various piperidine derivativesAnticancerInhibition of tyrosine kinase activity observed

Pharmacokinetics

The pharmacokinetic profile of 4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile remains to be fully elucidated; however, studies on similar compounds suggest favorable absorption characteristics and moderate metabolic stability. Factors such as solubility and permeability are crucial for its potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.